2-(3,4-dimethoxyphenyl)-N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}acetohydrazide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-[[1-(4-nitrophenyl)-2-pyrrolyl]methylideneamino]acetamide is a member of pyrroles.
Scientific Research Applications
Synthesis and Antidepressant Activity
Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, involving 2-(3,4-dimethoxyphenyl)-N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}acetohydrazide, have been synthesized. These compounds show potential antidepressant activity, particularly those with 2,5-dimethoxy substitution on the aryl ring. These findings emphasize the potential of the 2-azetidinone skeleton as a CNS active agent, which could be developed further for therapeutic use (Thomas et al., 2016).
Optical and Material Applications
Nonlinear Optical Properties
Hydrazones, including derivatives similar to this compound, have been studied for their third-order nonlinear optical properties. These studies suggest their potential application in optical devices like optical limiters and switches due to their satisfactory two-photon absorption and optical power-limiting behavior at certain wavelengths (Naseema et al., 2010).
Anticancer and Antileishmanial Activities
Antileishmanial Activity
Compounds, including derivatives of this compound, have shown promising antileishmanial activity against certain strains. The structural attributes of these compounds, especially the presence of the 4-nitro group, potentially favor their antileishmanial activity, indicating their potential as bioreducible antileishmanial prodrug candidates (Oliveira et al., 2019).
properties
Molecular Formula |
C21H20N4O5 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C21H20N4O5/c1-29-19-10-5-15(12-20(19)30-2)13-21(26)23-22-14-18-4-3-11-24(18)16-6-8-17(9-7-16)25(27)28/h3-12,14H,13H2,1-2H3,(H,23,26)/b22-14+ |
InChI Key |
WHQVUQZVIMLTTA-HYARGMPZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC(=O)N/N=C/C2=CC=CN2C3=CC=C(C=C3)[N+](=O)[O-])OC |
SMILES |
COC1=C(C=C(C=C1)CC(=O)NN=CC2=CC=CN2C3=CC=C(C=C3)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NN=CC2=CC=CN2C3=CC=C(C=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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